N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide
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Overview
Description
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide is a complex heterocyclic compound It features a unique structure with two thiazole rings fused with a benzothiazole ring, further substituted with a methyl sulfanyl group (S-CH3) and a pyrazine-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a thioamide with an α-haloketone under basic conditions.
Fusion with Benzothiazole: The thiazole ring is then fused with a benzothiazole ring using a cyclization reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Substitution with Methyl Sulfanyl Group: The fused ring system is further substituted with a methyl sulfanyl group using a nucleophilic substitution reaction.
Attachment of Pyrazine-2-carboxamide: Finally, the pyrazine-2-carboxamide moiety is introduced through a condensation reaction with pyrazine-2-carboxylic acid and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced amide or thiazole derivatives.
Substitution: Alkylated pyrazine derivatives.
Scientific Research Applications
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anticonvulsant agent.
Material Science: The compound’s fused heterocyclic rings provide interesting electronic properties, making it suitable for use in organic electronics, such as organic field-effect transistors and dye-sensitized solar cells.
Biological Research: The compound can be used as a probe to study enzyme interactions and cellular pathways due to its potential binding affinity to various biological targets.
Mechanism of Action
The mechanism of action of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide: This compound shares a similar core structure but differs in the substitution pattern, which may result in different biological activities and applications.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also feature fused thiazole rings and have been studied for their anticancer properties.
Uniqueness
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazine-2-carboxamide moiety. This unique structure may confer distinct biological activities and electronic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS3/c1-21-14-18-8-3-2-7-10(11(8)23-14)22-13(17-7)19-12(20)9-6-15-4-5-16-9/h2-6H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGUQCMOFGSZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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